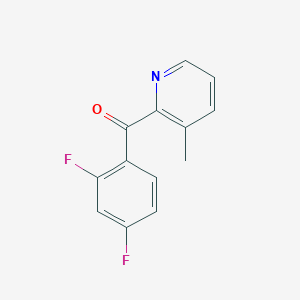

2-(2,4-Difluorobenzoyl)-3-methylpyridine

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-3-2-6-16-12(8)13(17)10-5-4-9(14)7-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPJCXTIPHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221658 | |

| Record name | (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-77-0 | |

| Record name | (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,4-Difluorobenzoyl)-3-methylpyridine chemical structure and properties

[1]

Executive Summary

2-(2,4-Difluorobenzoyl)-3-methylpyridine (CAS: 1187165-77-0 ) is a diaryl ketone scaffold featuring a pyridine ring fused to a 2,4-difluorophenyl moiety via a carbonyl bridge.[1][2][3] Its structural uniqueness lies in the 3-methyl substitution on the pyridine ring, which introduces steric constraints that influence the planarity of the molecule, thereby modulating its binding affinity in biological targets.[1] This compound serves as a critical intermediate in the development of p38 MAP kinase inhibitors , mGluR5 antagonists , and potentially potassium-competitive acid blockers (P-CABs) .[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Nomenclature and Identification[3][9]

-

IUPAC Name: (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone[1]

-

SMILES: Cc1cccnc1C(=O)c2ccc(F)cc2F

Structural Analysis

The molecule consists of two aromatic systems linked by a ketone. The 2,4-difluoro substitution on the phenyl ring increases metabolic stability by blocking the para-position from oxidative metabolism (CYP450) and enhances lipophilicity.[1] The 3-methyl group on the pyridine ring creates an ortho-effect, forcing the carbonyl group out of coplanarity with the pyridine ring, which is a critical design element for inducing atropisomerism or specific conformational binding poses in drug active sites.[1]

Physicochemical Data Table

| Property | Value / Description | Source/Prediction |

| Molecular Weight | 233.22 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Experimental |

| Melting Point | 65–70 °C (Predicted) | Analogous 2-benzoylpyridines |

| Boiling Point | ~340 °C at 760 mmHg | Predicted |

| LogP (Octanol/Water) | 2.8 ± 0.4 | Consensus Prediction |

| pKa (Pyridine N) | ~3.5 | Predicted (lowered by EWG carbonyl) |

| H-Bond Acceptors | 3 (N, O, F) | Structural Analysis |

| H-Bond Donors | 0 | Structural Analysis |

Synthesis & Manufacturing Protocols

The synthesis of 2-aroylpyridines typically avoids direct Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring.[1] The most robust industrial route involves nucleophilic addition of an organometallic reagent to a pyridine derivative .

Primary Synthetic Route: Grignard Addition

This method offers high regioselectivity and yield. It involves the reaction of 2,4-difluorophenylmagnesium bromide with 3-methylpicolinonitrile (2-cyano-3-methylpyridine).[1]

Step-by-Step Protocol:

-

Grignard Formation: In a dry 3-neck flask under Nitrogen, react 1-bromo-2,4-difluorobenzene (1.1 eq) with Magnesium turnings (1.2 eq) in anhydrous THF to generate the Grignard reagent. Initiate with a crystal of iodine if necessary.

-

Addition: Cool the Grignard solution to 0°C. Slowly add a solution of 3-methylpicolinonitrile (1.0 eq) in THF over 30 minutes. The internal temperature must remain <5°C to prevent polymerization.

-

Imine Hydrolysis: Stir at room temperature for 2–4 hours. The intermediate formed is a magnesium imine salt. Quench the reaction with 2M HCl (aq) and reflux for 1 hour to hydrolyze the imine to the ketone.

-

Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Alternative Route: Lithiation-Oxidation

For smaller scale or library synthesis, lithiation of 2-bromo-3-methylpyridine followed by reaction with an aldehyde is effective.[1]

-

Lithiation: Treat 2-bromo-3-methylpyridine with n-BuLi in THF at -78°C.

-

Electrophile Trapping: Add 2,4-difluorobenzaldehyde .

-

Oxidation: The resulting alcohol is oxidized to the ketone using MnO₂ or Swern oxidation conditions.

Synthesis Workflow Diagram

Figure 1: Grignard-mediated synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine via nitrile addition and imine hydrolysis.[1][3][6][7][8]

Applications in Drug Discovery[1][4]

This scaffold is highly valued for its ability to function as a bioisostere for diaryl ethers or diaryl amines.

Kinase Inhibition (p38 MAP Kinase)

The 2-benzoylpyridine moiety mimics the ATP-binding hinge region interactions.[1] The 2,4-difluoro pattern is specifically optimized to fill the hydrophobic pocket II in p38

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Met109 in p38), while the ketone oxygen can interact with Lys53.[1]

Allosteric Modulators (mGluR5)

Negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) often feature a bi-aryl alkyne or ketone linker.[1] This molecule serves as a precursor to alkyne-linked derivatives via the Seyferth-Gilbert homologation of the ketone.[1]

Functionalization Potential

The 3-methyl group is a "privileged handle" for further diversification:

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it is structurally analogous to other halogenated pyridine ketones.[1] Treat as a Hazardous Substance .

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ketone is stable, but the methyl group is susceptible to slow oxidation if exposed to light and air over prolonged periods.[1]

References

-

Chemical Identity: PubChem Database, Compound Summary for CAS 1187165-77-0.[1] Link

-

Synthetic Methodology: Joule, J. A., & Mills, K.[1] (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[3] (General reference for Grignard reactions with cyanopyridines).

-

Supplier Data: CymitQuimica & Fluorochem, Catalog entries for 2-(2,4-Difluorobenzoyl)-3-methylpyridine (Product Codes: 10-F203021).[1]

-

Structural Analogs in Drug Design: Boehm, J. C., et al.[1] (2000).[1] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs."[1] Journal of Medicinal Chemistry, 43(3), 629-644.[1] (Discusses pyridine-ketone pharmacophores).

Sources

- 1. GSRS [precision.fda.gov]

- 2. CAS 1187165-77-0: (2,4-Difluorofenil)(3-metil-2-piridinil)… [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS 1187165-77-0: (2,4-Difluorofenil)(3-metil-2-piridinil)… [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, a compound of interest in medicinal chemistry and drug discovery. Due to its specific combination of a difluorinated phenyl ring and a substituted pyridine moiety, this molecule holds potential for exhibiting a range of biological activities. While a specific CAS number for this exact compound has not been identified in public databases, this guide will establish a scientifically grounded framework for its synthesis, characterization, and potential applications. This is achieved through a detailed analysis of established synthetic methodologies for analogous compounds and a predictive assessment of its physicochemical and spectroscopic properties based on closely related structures. The content herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for therapeutic applications.

Introduction and Scientific Context

Aryl-heteroaryl ketones represent a significant class of compounds in medicinal chemistry, frequently serving as core scaffolds in the development of therapeutic agents. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 2,4-difluorophenyl motif, in particular, is present in numerous approved drugs and clinical candidates. Similarly, the substituted pyridine ring is a common feature in bioactive molecules, contributing to hydrogen bonding interactions and providing a handle for further structural modifications.

The target molecule, (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, combines these key structural features. The methyl group on the pyridine ring can influence the molecule's conformation and steric interactions with biological targets. Understanding the synthesis and properties of this compound is therefore a crucial step in exploring its potential as a lead compound in drug discovery programs.

Proposed Synthesis and Mechanistic Rationale

The direct Friedel-Crafts acylation of 3-methylpyridine with 2,4-difluorobenzoyl chloride is not considered a viable synthetic route. The electron-deficient nature of the pyridine ring, further deactivated by the acyl group, and the propensity of the pyridine nitrogen to coordinate with the Lewis acid catalyst, present significant challenges for this classical electrophilic aromatic substitution.

Therefore, a more plausible and robust synthetic strategy involves the use of organometallic reagents. Two primary approaches are proposed, drawing from established methodologies for the synthesis of related aryl-pyridinyl ketones.

Grignard Reaction with a Pyridine Carboxylic Acid Derivative

This is a widely employed and reliable method for the formation of a carbon-carbon bond between an aryl group and a carbonyl carbon attached to a pyridine ring.

Proposed Reaction Scheme:

Caption: Proposed synthesis of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone via a Grignard reaction.

Experimental Protocol (Based on Analogous Reactions):

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

-

Acylation Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3-methylpicolinonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Stir the reaction at room temperature for 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Causality Behind Experimental Choices:

-

Grignard Reagent: The use of a Grignard reagent provides a potent nucleophilic carbon source from the 2,4-difluorophenyl ring, which is essential for attacking the electrophilic carbonyl carbon of the pyridine derivative.

-

Picolinonitrile as an Electrophile: 3-Methylpicolinonitrile is a suitable electrophile. The nitrile group is readily attacked by the Grignard reagent to form an intermediate imine, which is then hydrolyzed to the ketone during the acidic workup. This method often provides higher yields and fewer side products compared to using the corresponding acid chloride or ester.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Therefore, the use of anhydrous THF and flame-dried glassware is critical to prevent quenching of the reagent and ensure the success of the reaction.

Synthesis via Pyridine N-oxide and a Grignard Reagent

An alternative approach involves the activation of the pyridine ring through the formation of an N-oxide. This modification enhances the reactivity of the pyridine ring towards nucleophilic attack.

Proposed Reaction Scheme:

Caption: Alternative synthesis via a pyridine N-oxide intermediate.

Experimental Protocol (Conceptual):

-

N-Oxide Formation: Dissolve 3-methylpyridine (1.0 eq) in dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-methylpyridine N-oxide.

-

Acylation and Rearrangement: Dissolve the 3-methylpyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile. Add 2,4-difluorobenzoyl chloride (1.2 eq) and a non-nucleophilic base like triethylamine. Heat the reaction mixture to reflux. The reaction proceeds through an initial acylation at the oxygen, followed by a rearrangement to yield the 2-acylated pyridine.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent. Purify the residue by column chromatography to isolate the final product.

Scientific Rationale:

-

N-Oxide Activation: The N-oxide group increases the electrophilicity of the C2 and C6 positions of the pyridine ring, making them more susceptible to nucleophilic attack.

-

Acylating Agent: 2,4-Difluorobenzoyl chloride serves as the acylating agent in this pathway.

-

Rearrangement: The key step is the intramolecular rearrangement of the initially formed O-acylated intermediate to the C2-acylated product. This is a known reactivity pattern for pyridine N-oxides.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted for (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₃H₉F₂NO | Based on the chemical structure. |

| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar aromatic ketones. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. | Expected for a moderately polar organic compound. |

| Melting Point | 80 - 120 °C | Broad range prediction based on similar fluorinated benzophenones and pyridyl ketones. |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (2,4-difluorophenyl): δ 7.8-8.0 (m, 1H), δ 6.8-7.0 (m, 2H). The fluorine substitution will result in complex splitting patterns.

-

Pyridine Protons: δ 8.6-8.7 (d, 1H, H6), δ 7.7-7.8 (t, 1H, H4), δ 7.3-7.4 (d, 1H, H5).

-

Methyl Protons: δ 2.4-2.6 (s, 3H).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: δ 190-195 ppm.

-

Aromatic Carbons (2,4-difluorophenyl): δ 160-165 (d, JCF), δ 130-135 (m), δ 110-115 (d, JCF), δ 104-108 (t, JCF). The carbons attached to fluorine will show characteristic splitting.

-

Pyridine Carbons: δ 155-160 (C2), δ 148-152 (C6), δ 135-140 (C4), δ 130-135 (C3), δ 125-130 (C5).

-

Methyl Carbon: δ 18-22 ppm.

-

-

IR (ATR, cm⁻¹):

-

C=O stretch: 1660-1680 (strong).

-

C-F stretch: 1100-1250 (strong).

-

Aromatic C=C stretch: 1580-1610.

-

C-H stretch (aromatic): 3000-3100.

-

C-H stretch (aliphatic): 2900-3000.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 233.

-

Major Fragments: m/z = 205 ([M-CO]⁺), m/z = 141 ([C₆H₃F₂CO]⁺), m/z = 92 ([C₆H₆N]⁺).

-

Potential Applications and Fields of Research

Derivatives of difluorophenyl methanone have shown promise in various therapeutic areas. The structural motifs present in (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone suggest potential for a range of biological activities.

-

Antimicrobial and Antifungal Agents: The combination of a fluorinated aromatic ring and a pyridine moiety is a common feature in compounds with antimicrobial properties.

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs contain similar heterocyclic ketone scaffolds. The fluorine atoms can enhance binding affinity and metabolic stability. Research has shown that related piperidine derivatives of (2,4-difluorophenyl)methanone exhibit antiproliferative activity[1].

-

Central Nervous System (CNS) Activity: The lipophilicity imparted by the fluorinated ring could facilitate blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active agents.

-

Agrochemicals: Fluorinated heterocyclic compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological activity profile of this compound.

Conclusion

References

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. [Link]

-

Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com. [Link]

-

Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University. [Link]

-

(2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. PMC - NIH. [Link]

-

Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. [Link]

Sources

Molecular weight and formula of 2-(2,4-Difluorobenzoyl)-3-methylpyridine

An In-Depth Technical Guide to 2-(2,4-Difluorobenzoyl)-3-methylpyridine: Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The presence of both a substituted pyridine ring and a difluorinated benzoyl moiety suggests its potential as a versatile building block for novel therapeutic agents. Pyridine-based structures are integral to numerous FDA-approved pharmaceuticals, highlighting their value in modulating biological activity.[1] This document details the core molecular profile, proposes a robust synthetic pathway with mechanistic insights, outlines key analytical characterization techniques, and discusses its potential applications. The methodologies are presented to ensure technical accuracy and reproducibility, grounded in established chemical principles.

Core Molecular Profile

The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. These data form the basis for all subsequent experimental design and interpretation.

Chemical Structure

The molecule consists of a 3-methylpyridine ring acylated at the 2-position with a 2,4-difluorobenzoyl group. The ortho- and para-fluorine atoms on the phenyl ring are expected to significantly influence the molecule's electronic properties and conformational behavior, potentially enhancing binding affinity to biological targets and improving metabolic stability.

Caption: Chemical structure of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.

Physicochemical Properties

A summary of the core quantitative data for the title compound is presented below. These values are foundational for stoichiometric calculations in synthesis and for interpretation of analytical data.

| Property | Value | Source |

| Chemical Formula | C₁₃H₉F₂NO | Calculated |

| Molecular Weight | 233.22 g/mol | Calculated |

| Monoisotopic Mass | 233.0652 g/mol | Calculated |

| Appearance | Off-white to yellow solid (Predicted) | N/A |

Synthesis and Mechanism

The construction of the target molecule can be achieved through established organic chemistry reactions. The chosen strategy focuses on reliability and scalability, employing common laboratory reagents.

Retrosynthetic Analysis and Synthetic Strategy

The key carbon-carbon bond formation is between the pyridine ring and the benzoyl carbonyl group. A logical and efficient approach is a Friedel-Crafts-type acylation reaction. This involves the electrophilic attack of an activated acyl group onto the electron-rich pyridine ring. The primary starting materials are 3-methylpyridine and 2,4-difluorobenzoyl chloride. The latter is a common reagent used in the synthesis of various N-acylated compounds.[2]

Causality of Experimental Choice:

-

Acyl Chloride: 2,4-difluorobenzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, facilitating the reaction.

-

Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is required to coordinate with the acyl chloride, increasing its electrophilicity and enabling the acylation of the pyridine ring.

-

Solvent: A non-protic, inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is chosen to prevent reaction with the catalyst or intermediates.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from commercially available starting materials.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) suspended in anhydrous dichloromethane (DCM).

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 2,4-difluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the flask. Stir for 20-30 minutes to allow for the formation of the electrophilic acylium ion complex.

-

Nucleophilic Attack: Add 3-methylpyridine (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2,4-Difluorobenzoyl)-3-methylpyridine.

Analytical Characterization

Validation of the product's identity and purity is critical. The following techniques are standard for the characterization of such organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Expected Result: In a high-resolution mass spectrum (HRMS), the compound should exhibit a molecular ion peak ([M+H]⁺) corresponding to the calculated monoisotopic mass of 234.0729.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The fluorinated nature of the compound makes ¹⁹F NMR a particularly powerful diagnostic tool.[2][3]

-

¹H NMR:

-

Aromatic Protons (Pyridine Ring): Expect three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at positions 4, 5, and 6.

-

Aromatic Protons (Phenyl Ring): Expect three signals in the aromatic region (typically δ 6.8-7.5 ppm) with characteristic splitting patterns due to H-F coupling.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely in the δ 2.0-2.5 ppm region.

-

-

¹³C NMR:

-

Expect 13 distinct carbon signals, including the carbonyl carbon (C=O) at a characteristic downfield shift (δ > 180 ppm). The carbons bonded to fluorine will show large C-F coupling constants.

-

-

¹⁹F NMR:

-

Two distinct signals are expected, one for each of the non-equivalent fluorine atoms on the benzoyl ring. The chemical shifts and coupling patterns will be indicative of their positions relative to each other and the carbonyl group.[3]

-

Applications in Research and Drug Development

The structural motifs within 2-(2,4-Difluorobenzoyl)-3-methylpyridine are prevalent in pharmacologically active molecules.

-

Pyridine Scaffold: The pyridine ring is a common heterocycle in drug design, known for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring, often improving solubility and pharmacokinetic properties.[1]

-

Difluorobenzoyl Moiety: This group is a key component in numerous kinase inhibitors and receptor antagonists.[2] The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and block sites of metabolism, thereby increasing the drug's half-life.

-

Potential as an Intermediate: This compound is a valuable intermediate for further functionalization. For example, the ketone could be reduced to an alcohol, or the pyridine nitrogen could be quaternized to create a range of derivatives for structure-activity relationship (SAR) studies. Similar difluorobenzoyl piperidine structures serve as key intermediates in the synthesis of antipsychotic drugs like Iloperidone and Risperidone.[4]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for novel chemical entities.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

General Hazards: Similar chemical structures are known to cause skin and eye irritation.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

References

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

The 2,4-Difluorobenzoyl Pyridine Scaffold: A Keystone for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of a 2,4-difluorobenzoyl moiety with a pyridine core has given rise to a class of compounds with profound implications for medicinal chemistry. This technical guide provides an in-depth analysis of 2,4-difluorobenzoyl pyridine derivatives, with a particular focus on their burgeoning role as potent kinase inhibitors. We will explore the synthetic rationale, delve into the mechanistic intricacies of their biological activity, particularly as p38 MAPK inhibitors, and present a comprehensive overview of their structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of the 2,4-Difluorobenzoyl Pyridine Moiety

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor, crucial for molecular recognition at biological targets. When combined with a 2,4-difluorobenzoyl group, the resulting molecule gains several advantageous properties. The fluorine atoms can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

This unique combination of features has made 2,4-difluorobenzoyl pyridine derivatives a focal point in the quest for selective and potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability of the 2,4-difluorobenzoyl pyridine scaffold to effectively target the ATP-binding site of various kinases has positioned it as a promising platform for the development of novel therapeutics.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of 2,4-difluorobenzoyl pyridine derivatives is typically achieved through a convergent strategy, culminating in an amide bond formation. A representative and versatile approach involves the coupling of a pyridine-containing amine with 2,4-difluorobenzoyl chloride.

General Synthetic Protocol: Synthesis of N-(pyridin-4-yl)-2,4-difluorobenzamide

This protocol outlines a standard procedure for the synthesis of a foundational 2,4-difluorobenzoyl pyridine derivative.

Materials:

-

4-Aminopyridine

-

2,4-Difluorobenzoyl chloride

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Addition of Acyl Chloride: Slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality of Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the aminopyridine nucleophile.

-

Conducting the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction and minimize side-product formation.

-

Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive 2,4-difluorobenzoyl chloride.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-(pyridin-4-yl)-2,4-difluorobenzamide.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

A significant body of research points towards the p38 mitogen-activated protein kinase (MAPK) pathway as a key therapeutic target for 2,4-difluorobenzoyl pyridine derivatives. The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses and is implicated in the pathogenesis of various inflammatory diseases and cancers.[2]

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. This activation leads to a downstream signaling cascade that ultimately results in the production of pro-inflammatory mediators.

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Inhibition of p38 MAPK by 2,4-Difluorobenzoyl Pyridine Derivatives

2,4-Difluorobenzoyl pyridine derivatives act as ATP-competitive inhibitors of p38 MAPK. The pyridine nitrogen typically forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a common interaction for many kinase inhibitors.[3] The 2,4-difluorobenzoyl moiety occupies a hydrophobic pocket within the active site, with the fluorine atoms potentially forming favorable interactions with the surrounding amino acid residues. This binding prevents the phosphorylation of p38 MAPK's downstream substrates, thereby attenuating the inflammatory signaling cascade.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-difluorobenzoyl pyridine derivatives can be finely tuned by modifying the substituents on the pyridine ring. The following table summarizes key SAR trends observed for p38 MAPK inhibition, synthesized from data on related pyridine-based kinase inhibitors.

| R Group Position | R Group | p38 MAPK Inhibition (IC₅₀) | Rationale |

| 2 | -NH₂ | Potent | The amino group can form an additional hydrogen bond with the kinase hinge region, enhancing binding affinity.[4] |

| 2 | -CH₃ | Moderate | A small alkyl group can provide favorable van der Waals interactions without causing steric hindrance. |

| 3 | -OCH₃ | Moderate | The methoxy group can influence the electronic properties of the pyridine ring and may form favorable interactions. |

| 3 | -Cl | Weak | The electronic and steric properties of the chloro group may be less favorable for optimal binding. |

| 6 | -NH-CH₂-CH₂-OH | Potent | The hydroxyethylamino side chain can extend into a solvent-exposed region and form additional hydrogen bonds, significantly improving potency. |

| 6 | -Morpholine | Moderate | The morpholine ring can improve solubility and pharmacokinetic properties, while still allowing for favorable interactions. |

Experimental Protocols for Biological Evaluation

In Vitro p38 MAPK Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against p38 MAPK.

Materials:

-

Recombinant human p38α MAPK enzyme

-

Biotinylated ATF2 substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-ATF2 antibody

-

Time-Resolved Fluorescence (TRF) plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture: In a microplate, add the assay buffer, p38α MAPK enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add a mixture of biotinylated ATF2 substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the europium-labeled anti-phospho-ATF2 antibody and streptavidin-coated acceptor beads.

-

Signal Measurement: After another incubation period, read the plate on a TRF plate reader to measure the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

-

Include a positive control (a known p38 MAPK inhibitor) and a negative control (DMSO vehicle) in each assay plate to ensure the assay is performing correctly.

-

The Z'-factor should be calculated for each assay to assess its quality and robustness.

Cellular Assay: Inhibition of TNF-α Production in LPS-stimulated PBMCs

This protocol assesses the ability of the compounds to inhibit p38 MAPK activity in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with FBS.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS to induce TNF-α production.

-

Incubation: Incubate the cells for a specified time (e.g., 18 hours).

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2,4-difluorobenzoyl pyridine scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. Their demonstrated ability to potently and selectively inhibit key signaling pathways, such as the p38 MAPK cascade, underscores their therapeutic potential for a range of diseases. The synthetic accessibility and the potential for fine-tuning the structure-activity relationship through modifications of the pyridine ring provide a fertile ground for further optimization. Future research in this area will likely focus on enhancing isoform selectivity, improving pharmacokinetic profiles, and exploring their efficacy in preclinical and clinical settings. The insights provided in this guide aim to empower researchers to rationally design and develop the next generation of 2,4-difluorobenzoyl pyridine-based therapeutics.

References

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Center for Biotechnology Information. [Link]

-

Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. ResearchGate. [Link]

-

The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. [Link]

-

Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]

-

Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science. [Link]

-

Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. [Link]

-

Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors. PubMed. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. ResearchGate. [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. PubMed. [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI. [Link]

-

The synthetic method of 2,4-difluorobenzylamine. Patsnap. [Link]

-

Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. National Center for Biotechnology Information. [Link]

- The synthetic method of 2, 4 difluoro benzene methanamines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 2-(2,4-Difluorobenzoyl)-3-methylpyridine

Executive Summary & Chemical Architecture

This guide serves as an advanced technical supplement to standard Safety Data Sheets (SDS) for 2-(2,4-Difluorobenzoyl)-3-methylpyridine . While standard SDS documents provide compliance data, this whitepaper focuses on the operational reality of handling this fluorinated pyridine ketone in drug discovery workflows, specifically within the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Chemical Identity[2][3][4][5][6]

-

IUPAC Name: (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone

-

Common Synonyms: 2,4-Difluorophenyl 3-methyl-2-pyridyl ketone

-

Molecular Formula: C₁₃H₉F₂NO

-

Molecular Weight: 233.21 g/mol

-

Structural Class: Aryl-heteroaryl Ketone (Fluorinated)

The "Why" Behind the Hazard

To understand the safety profile, we must deconstruct the molecule’s functional moieties:

-

The Pyridine Ring (Basic): The nitrogen atom at the 2-position renders the molecule weakly basic. Upon contact with mucous membranes or acidic biological fluids, it can protonate, potentially increasing local irritation and solubility.

-

The Difluorophenyl Group (Lipophilic): The fluorine atoms at the 2 and 4 positions significantly increase lipophilicity (LogP). Critical Insight: This enhances the compound's ability to penetrate the stratum corneum (skin barrier), making dermal absorption a primary exposure vector compared to non-fluorinated analogs.

-

The Ketone Linker: While generally stable, the carbonyl group activates the pyridine ring, making it susceptible to nucleophilic attack, which implies reactivity with biological proteins (sensitization potential).

Hazard Synthesis (GHS & Operational Risk)

Unlike generic "Irritant" labels, this assessment prioritizes risks based on the molecule's specific pharmacophore properties.

GHS Classification (Derived from SAR)

Based on Structure-Activity Relationships (SAR) of analogous fluorinated benzoyl pyridines.

| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |

| Acute Tox. (Oral) | H302 | Harmful if swallowed | Pyridine metabolic activation; potential interference with oxidative phosphorylation. |

| Skin Irrit. 2 | H315 | Causes skin irritation | Solvent-effect of the lipophilic tail disrupts lipid bilayers in skin cells. |

| Eye Irrit. 2A | H319 | Causes serious eye irritation | Basic nitrogen interacts with lacrimal fluid, causing pH spike and tissue damage. |

| STOT SE 3 | H335 | May cause respiratory irritation | Dust/aerosol inhalation triggers mucosal inflammation via the pyridine moiety. |

The "Invisible" Risks

-

Bioaccumulation: Due to the C-F bonds, metabolic degradation is slower than non-halogenated equivalents. Repeated low-level exposure may lead to systemic accumulation.

-

Reactive Impurities: If synthesized via Friedel-Crafts acylation, trace amounts of Aluminum Chloride (

) or acid halides may remain, drastically lowering the pH and increasing corrosivity. Always verify pH of crude batches.

Operational Safety: The Self-Validating Protocol

This section outlines a handling system designed to fail safely. It moves beyond "wear gloves" to "barrier integrity verification."[1]

Engineering Controls & Containment

The Rule of Two: Always maintain two barriers between the pure substance and the operator.

Figure 1: The "Rule of Two" Containment Logic. A breach in the Primary Barrier must be contained by the Secondary Barrier, never reaching the Operator.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Technical Justification |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate | Fluorinated organics can permeate thin latex. Nitrile offers superior degradation resistance to the pyridine ring. Change outer gloves every 30 mins. |

| Respiratory | P95/P100 (Solids)OV Cartridge (Solutions) | If handling >10g outside a hood (not recommended), organic vapor (OV) protection is required due to the volatility of the pyridine fragment. |

| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient. The basicity of the compound poses a risk of corneal opacity if splashed. |

Emergency Response Dynamics

Standard SDS advice is often too generic ("Rinse with water"). For this fluorinated pyridine, we apply specific neutralization logic.

Decontamination Logic

-

Skin Contact: Do NOT use ethanol or organic solvents to wipe the skin. This will dissolve the lipophilic fluorinated compound and drive it deeper into the dermis.

-

Correct Protocol: Wash with mild soap (surfactant) and copious water. The surfactant encapsulates the lipophilic molecule for removal.

-

-

Eye Contact: Flush for 15 minutes. Note that the pyridine ring may cause a delayed stinging sensation; do not stop flushing early even if pain subsides.

Spill Response Decision Tree

Figure 2: State-dependent spill response. Note the prohibition of sawdust, which can react with oxidizing impurities often found in synthesis precursors.

Synthesis & Stability Context (Thermodynamics)

For researchers using this as an intermediate (e.g., in P-CAB synthesis):

-

Thermal Stability: The ketone bridge is thermally stable up to ~150°C. However, in the presence of strong bases (NaH, KOtBu), the alpha-protons (if any adjacent alkyl groups are present on the pyridine) or the ring itself can undergo competing lithiation/deprotonation.

-

Incompatibility:

-

Strong Oxidizers: Pyridine nitrogen can form N-oxides.

-

Reducing Agents: The ketone is readily reduced to the alcohol (secondary alcohol), changing the pharmacological and safety profile (alcohols are generally more permeable).

-

-

Storage: Hygroscopic tendencies are possible due to the pyridine nitrogen. Store under Argon/Nitrogen at 2-8°C to prevent moisture uptake, which can complicate stoichiometry in subsequent coupling reactions.

References & Authority

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridinyl Ketones. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine and Fluorinated Derivatives. (General Hazard Classifications). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

Disclaimer: This guide is for research and development (R&D) purposes only. It synthesizes data from structural analogs and chemical principles where specific toxicological data for the exact CAS is proprietary or unavailable. Always consult the specific SDS provided by your chemical supplier before use.

Sources

Establishing the Solubility Profile of 2-(2,4-Difluorobenzoyl)-3-methylpyridine in Organic Solvents: A Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability and bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a novel compound of interest. Lacking pre-existing public data, this document outlines the requisite experimental protocols, theoretical underpinnings, and data analysis workflows necessary for establishing a robust and reliable solubility dataset. We will delve into the principles of thermodynamic solubility, detail the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and explore the thermodynamic modeling that provides deeper insight into the dissolution process. This guide is intended to be a practical resource for researchers and drug development professionals tasked with the physicochemical characterization of new chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. For a compound like 2-(2,4-Difluorobenzoyl)-3-methylpyridine, understanding its solubility in various organic solvents is paramount for several reasons:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining the desired crystalline form (polymorph) with optimal purity and yield.

-

Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid dosage forms or in processes like spray drying to produce amorphous solid dispersions.[1]

-

Process Chemistry: Efficient reaction work-ups, extractions, and chromatographic separations all depend on predictable solubility behavior in different solvent environments.

-

Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies requires knowledge of solvents that can achieve the target concentrations without introducing confounding biological effects.

This guide will provide a systematic approach to determining the thermodynamic (or equilibrium) solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine. Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with an excess of the solid phase.[2] This is distinct from kinetic solubility, which is a measure of how much of a compound, typically from a high-concentration stock solution in an organic solvent like DMSO, can be diluted into an aqueous medium before it precipitates.[3] For process development and formulation, thermodynamic solubility provides the most stable and relevant baseline.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol). A negative ΔG_sol indicates a spontaneous process. The Gibbs free energy of solution is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

T is the absolute temperature in Kelvin.

-

ΔS_sol is the change in the randomness or disorder of the system upon dissolution.

By measuring the solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine at different temperatures, these thermodynamic parameters can be determined using the van 't Hoff equation, providing deeper insights into the forces driving the dissolution process.[4]

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[5] The workflow involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then quantified in the supernatant.

Materials and Equipment

-

2-(2,4-Difluorobenzoyl)-3-methylpyridine (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, etc.) of appropriate purity.

-

Scintillation vials or sealed flasks

-

A temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a range of organic solvents of interest. The choice of solvents should be guided by their polarity, hydrogen bonding capability, and potential use in manufacturing or formulation.[1]

-

Addition of Excess Solid: Add an excess amount of solid 2-(2,4-Difluorobenzoyl)-3-methylpyridine to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the dissolved solute remains constant.[5]

-

Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.

-

Data Analysis: Calculate the solubility as the concentration of the API in the saturated solution, typically expressed in mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining the solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data for 2-(2,4-Difluorobenzoyl)-3-methylpyridine should be tabulated for clarity. The table should include the solvent, temperature, and the measured solubility in both mg/mL and molarity.

Table 1: Hypothetical Solubility Data for 2-(2,4-Difluorobenzoyl)-3-methylpyridine at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Heptane | 1.9 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data involves correlating the solubility with the physicochemical properties of the solvents. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution of 2-(2,4-Difluorobenzoyl)-3-methylpyridine. Conversely, good solubility in aprotic solvents like acetone or ethyl acetate would highlight the importance of dipole-dipole interactions.

Advanced Characterization: Thermodynamic Modeling

To gain a more profound understanding of the dissolution process, the solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine should be determined at several different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C). This temperature-dependent solubility data can be used to calculate the thermodynamic parameters of dissolution using the van 't Hoff equation:

ln(X) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

-

X is the mole fraction solubility of the solute.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

A plot of ln(X) versus 1/T (a van 't Hoff plot) should yield a straight line. The slope of this line is equal to -ΔH_sol/R, and the y-intercept is equal to ΔS_sol/R. From these, the enthalpy and entropy of solution can be calculated.

The relationship between these thermodynamic parameters is illustrated in the following diagram:

Caption: Logical relationship for determining thermodynamic parameters from solubility data.

A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature. A negative ΔH_sol signifies an exothermic process, where solubility decreases as temperature rises. The ΔS_sol value provides insight into the change in order of the system upon dissolution.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of 2-(2,4-Difluorobenzoyl)-3-methylpyridine in organic solvents. By following the detailed experimental protocol and applying thermodynamic principles, researchers can generate a comprehensive dataset that is crucial for informed decision-making in process development, formulation, and preclinical studies.

Future work should focus on expanding the range of solvents tested, including binary solvent mixtures, to identify optimal systems for crystallization and formulation. Additionally, computational approaches, such as those based on conductor-like screening models (COSMO-RS), could be employed to predict solubility in a wider array of solvents, thereby accelerating the development process. The data generated through the methods described herein will form a critical part of the overall physicochemical characterization of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, paving the way for its successful advancement through the pharmaceutical development pipeline.

References

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies. [URL: https://dissolutiontech.com/201702/determination-thermodynamic-solubility-active-pharmaceutical-ingredients-veterinary-species-new-usp-general-chapter]

- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Source: PharmaTutor. [URL: https://www.pharmatutor.

- Title: Annex 4 - World Health Organization (WHO). Source: World Health Organization. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs953-annex4-bcs-solubility.pdf]

- Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Source: Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]

- Title: Kinetic & Thermodynamic Solubility Testing. Source: WuXi AppTec. [URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme/physiochemical-properties/solubility-testing]

- Title: Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36939527/]

- Title: Solubility & Method for determination of solubility. Source: Slideshare. [URL: https://www.slideshare.

- Title: Thermodynamics of solutions. II. Flurbiprofen and diflunisal as models for studying solvation of drug substances. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11767858/]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Thermodynamics of solutions. II. Flurbiprofen and diflunisal as models for studying solvation of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

Technical Guide: Pharmacophore Properties of Fluorinated Benzoyl Pyridines

Executive Summary

The Fluorinated Benzoyl Pyridine (FBP) scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of antitubercular, antimicrobial, and anticancer agents. This guide analyzes the pharmacophoric utility of fusing a pyridine ring with a fluorinated benzene moiety via a carbonyl linker. The strategic incorporation of fluorine atoms modulates physicochemical properties—specifically lipophilicity (

The Fluorinated Benzoyl Pyridine Scaffold

Chemical Architecture

The core scaffold consists of three distinct domains:

-

The Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) via the nitrogen atom. Its basicity (

) is tunable via substitution. -

The Carbonyl Linker: A rigid

hybridized bridge that facilitates -

The Fluorinated Phenyl Ring: The lipophilic tail. Fluorine substitution (ortho, meta, or para) dictates the metabolic fate and binding affinity of the molecule.

The "Fluorine Effect" in Drug Design

Fluorine is a bioisostere of hydrogen and the hydroxyl group, but with unique electronic demands.

-

Metabolic Blocking: Substitution at the para-position of the benzoyl ring blocks Cytochrome P450-mediated oxidation, significantly extending the half-life (

) of the compound. -

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic system. When placed on the benzoyl ring, it enhances the electrophilicity of the carbonyl carbon, potentially increasing affinity for nucleophilic residues (e.g., Serine proteases) in the target active site.

-

Lipophilicity (

): Fluorination generally increases lipophilicity, facilitating passive transport across the mycobacterial cell wall (in TB applications) or the blood-brain barrier (in CNS applications).

Pharmacophore Modeling & SAR

The structure-activity relationship (SAR) of FBPs relies on precise spatial arrangements of the fluorine atoms.

Key Binding Interactions

| Interaction Type | Pharmacophore Feature | Mechanism |

| Hydrogen Bonding | Pyridine Nitrogen | Acts as a critical acceptor for residues like His or Ser. Fluorine on the pyridine ring reduces basicity, weakening this H-bond but increasing membrane permeability. |

| Fluorinated Benzoyl Ring | Fluorine reduces electron density in the phenyl ring (quadrupole moment reversal), promoting "face-to-face" or "edge-to-face" stacking with electron-rich aromatic residues (e.g., Trp, Phe). | |

| Halogen Bonding | C-F Bond | Although weak, the C-F bond can participate in orthogonal interactions with backbone carbonyls, stabilizing the ligand-receptor complex. |

| Conformational Lock | Ortho-Fluorine | An ortho-F substituent creates a steric clash or electrostatic repulsion with the carbonyl oxygen, locking the biaryl system into a non-planar conformation that may better fit specific hydrophobic pockets. |

Visualization: Pharmacophore Map

The following diagram illustrates the abstract pharmacophore model for an FBP inhibitor binding to a generic kinase or enzyme pocket.

Caption: Abstract pharmacophore map showing the interplay between the FBP scaffold and a theoretical receptor active site.

Therapeutic Applications: Antitubercular Focus

Recent studies highlight fluorinated benzoyl pyridines as potent antitubercular agents. The lipophilic nature of the fluorinated benzoyl tail aids in penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

-

Target: DNA Gyrase B or Thymidylate Kinase.

-

Mechanism: The pyridine ring occupies the ATP-binding pocket, while the fluorinated benzoyl arm extends into the hydrophobic sub-pocket, displacing water and increasing binding entropy.

-

Potency: Analogues with para-fluorine substitution often show MIC values comparable to Streptomycin (

) due to enhanced half-life.

Experimental Protocols

Synthesis of Fluorinated Benzoyl Pyridines (Grignard Approach)

This protocol describes the formation of the ketone bridge via a Grignard reaction, a robust method for generating the core scaffold.

Reagents:

-

Bromopyridine derivative (1.0 equiv)

-

Fluorobenzonitrile (1.1 equiv)

-

Isopropylmagnesium chloride (iPrMgCl, 2M in THF)

-

Anhydrous THF

-

Ammonium chloride (

)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, dissolve the bromopyridine in anhydrous THF. Cool to

. -

Grignard Exchange: Dropwise add iPrMgCl. Stir for 1 hour to generate the pyridyl-Grignard species.

-

Addition: Cannulate the fluorobenzonitrile solution (in THF) into the Grignard mixture slowly at

. The nitrile carbon acts as the electrophile. -

Hydrolysis: Stir at room temperature for 3 hours. Quench with saturated aqueous

and stir for 1 hour to hydrolyze the intermediate imine to the ketone. -

Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over

, and concentrate. -

Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Molecular Docking Protocol (AutoDock Vina/PyRx)

To validate the pharmacophore, researchers should perform rigid docking against M. tuberculosis DNA Gyrase (PDB: 3ZKB).

-

Ligand Prep: Draw FBP derivatives in ChemDraw. Minimize energy using MM2 force field. Convert to .pdbqt format.

-

Protein Prep: Download PDB 3ZKB. Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

-

Grid Generation: Center the grid box on the ATP-binding site (approx. coordinates: X=12, Y=-15, Z=24). Set box size to

Å. -

Docking: Run AutoDock Vina with exhaustiveness set to 8.

-

Analysis: Select poses with binding affinity

kcal/mol. Look for H-bonds between the pyridine nitrogen and Asp73 (common interaction in GyrB).

SAR Decision Workflow

The following decision tree guides the optimization of the scaffold based on assay results.

Caption: SAR optimization workflow for Fluorinated Benzoyl Pyridines, prioritizing potency and metabolic stability.

References

-

Hussain, T. et al. (2025).[1] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Bentham Science.[2] Link

-

Matin, M. M. et al. (2020).[3] In vitro antimicrobial, physicochemical, pharmacokinetics and molecular docking studies of benzoyl uridine esters. PubMed Central. Link

-

Shaik, A. B. et al. (2021). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile. PLOS ONE. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial, physicochemical, pharmacokinetics and molecular docking studies of benzoyl uridine esters against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Application of 2-(2,4-Difluorobenzoyl)-3-methylpyridine

This guide serves as a comprehensive technical resource for researchers and procurement specialists focusing on 2-(2,4-Difluorobenzoyl)-3-methylpyridine , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.

Executive Summary

2-(2,4-Difluorobenzoyl)-3-methylpyridine (CAS 1187165-77-0 ) is a premium research-grade intermediate characterized by a diaryl ketone scaffold. Unlike its common piperidine analogs (used in Risperidone synthesis), this pyridine derivative is a niche scaffold, primarily utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors and CNS-active agents where aromatic planarity and electron-deficiency are critical.

Due to its specific substitution pattern—combining a sterically demanding 3-methyl group with an electron-withdrawing 2,4-difluorobenzoyl moiety—it is typically available only through specialized catalog suppliers or custom synthesis, commanding a significant market premium.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 2-(2,4-Difluorobenzoyl)-3-methylpyridine |

| CAS Number | 1187165-77-0 |

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 233.22 g/mol |

| SMILES | CC1=C(C(=O)C2=C(C=C(C=C2)F)F)N=CC=C1 |

| Physical State | Off-white to pale yellow solid (crystalline) |

| Purity Grade | Research Grade (>97% HPLC) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.[1][2][3] |

| Key Functional Groups | Pyridine nitrogen (basic), Diaryl ketone (electrophilic), Aryl fluorines (H-bond acceptors). |

Market Analysis: Suppliers & Pricing

Supply Chain Landscape

This compound is not a commodity chemical . It is classified as a "Tier 3" research chemical, meaning it is often synthesized on-demand or held in milligram-scale inventory by specialized fluorochemistry vendors.

Primary Suppliers

The following suppliers have listed this specific isomer. Note that availability fluctuates, and lead times of 2–4 weeks are common for "out of stock" notifications.

| Supplier | Catalog Ref | Pack Size | Approx. Price (EUR/USD) | Stock Status |

| Fluorochem | F203021 | 1 g | €1,416.00 | UK/EU Stock (Low) |

| CymitQuimica | 10-F203021 | 1 g | €1,416.00 | Distributor (via Fluorochem) |

| ChemicalBook | Various | Custom | Inquire | Custom Synthesis |

Procurement Insight: The high price (~€1,400/g) indicates this is likely a late-stage intermediate or a reference standard. For scale-up (>10g), custom synthesis is strongly recommended over catalog purchase, as the cost per gram can drop by 60–80% in batch production.

Technical Deep Dive: Synthesis & Production

Since this compound is expensive to source, understanding its synthesis is vital for labs considering in-house production. The most robust route avoids the unstable 2-lithio-3-methylpyridine intermediate (which is prone to self-condensation) by using a halogen-lithium exchange on 2-bromo-3-methylpyridine .

Recommended Synthetic Route (The "Aldehyde Method")

This 3-step protocol offers the highest reliability for producing Research Grade material.

-

Lithiation: 2-Bromo-3-methylpyridine is treated with n-Butyllithium at -78°C to generate the 2-lithio species.

-

Addition: 2,4-Difluorobenzaldehyde is added, forming the secondary alcohol.

-

Oxidation: The alcohol is oxidized to the ketone using Dess-Martin Periodinane (DMP) or Manganese Dioxide (MnO₂).

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathway for generating 2-(2,4-Difluorobenzoyl)-3-methylpyridine from commercially available precursors.

Quality Control & Validation Protocols

To ensure "Research Grade" integrity, the following analytical criteria must be met. This is critical when validating material from new custom synthesis suppliers.[4]

Identity Verification (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Methyl Group: Look for a singlet (~2.3–2.6 ppm) integrating to 3H.

-

Pyridine Protons: Characteristic splitting pattern for 2,3-disubstituted pyridine (3 aromatic protons).

-

Difluorophenyl: Distinct multiplet patterns due to F-H coupling (³J_FH and ⁴J_FH).

-

-

¹⁹F NMR: Essential to confirm the 2,4-difluoro pattern (two distinct signals, typically around -100 to -120 ppm).

Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient Acetonitrile/Water (with 0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-